Methyl N-[4-chloro-3-(trifluoromethyl)phenyl]-N-[(4-methylphenyl)sulfonyl]glycinate Methyl N-[4-chloro-3-(trifluoromethyl)phenyl]-N-[(4-methylphenyl)sulfonyl]glycinate
Brand Name: Vulcanchem
CAS No.: 592471-09-5
VCID: VC7096799
InChI: InChI=1S/C17H15ClF3NO4S/c1-11-3-6-13(7-4-11)27(24,25)22(10-16(23)26-2)12-5-8-15(18)14(9-12)17(19,20)21/h3-9H,10H2,1-2H3
SMILES: CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)OC)C2=CC(=C(C=C2)Cl)C(F)(F)F
Molecular Formula: C17H15ClF3NO4S
Molecular Weight: 421.82

Methyl N-[4-chloro-3-(trifluoromethyl)phenyl]-N-[(4-methylphenyl)sulfonyl]glycinate

CAS No.: 592471-09-5

Cat. No.: VC7096799

Molecular Formula: C17H15ClF3NO4S

Molecular Weight: 421.82

* For research use only. Not for human or veterinary use.

Methyl N-[4-chloro-3-(trifluoromethyl)phenyl]-N-[(4-methylphenyl)sulfonyl]glycinate - 592471-09-5

Specification

CAS No. 592471-09-5
Molecular Formula C17H15ClF3NO4S
Molecular Weight 421.82
IUPAC Name methyl 2-[4-chloro-N-(4-methylphenyl)sulfonyl-3-(trifluoromethyl)anilino]acetate
Standard InChI InChI=1S/C17H15ClF3NO4S/c1-11-3-6-13(7-4-11)27(24,25)22(10-16(23)26-2)12-5-8-15(18)14(9-12)17(19,20)21/h3-9H,10H2,1-2H3
Standard InChI Key DHEGWPQAHPFWCU-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)OC)C2=CC(=C(C=C2)Cl)C(F)(F)F

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and IUPAC Nomenclature

The compound’s molecular formula is C₁₇H₁₅ClF₃NO₄S, reflecting the integration of chlorine, fluorine, and sulfur atoms into its architecture. Its IUPAC name, methyl 2-[4-chloro-N-(4-methylphenyl)sulfonyl-3-(trifluoromethyl)anilino]acetate, systematically describes the esterified glycine backbone linked to a sulfonamide group and a trifluoromethyl-substituted aromatic ring .

Structural Features

Key structural elements include:

  • Trifluoromethyl group (-CF₃): Enhances metabolic stability and lipophilicity, common in agrochemicals and CNS drugs.

  • Sulfonyl group (-SO₂): Contributes to hydrogen bonding and target affinity, often seen in enzyme inhibitors.

  • Chlorine substituent: Increases electronegativity and steric bulk, influencing reactivity .

PropertyValue
Molecular Weight421.8 g/mol
SMILESCC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)OC)C2=CC(=C(C=C2)Cl)C(F)(F)F
InChIKeyDHEGWPQAHPFWCU-UHFFFAOYSA-N
PubChem CID1281123

Synthesis and Preparation

Synthetic Routes

The compound is synthesized via a multi-step protocol:

  • Sulfonylation: Reaction of 4-chloro-3-(trifluoromethyl)aniline with 4-methylbenzenesulfonyl chloride forms the N-sulfonylaniline intermediate.

  • Glycine Ester Conjugation: The intermediate undergoes alkylation with methyl bromoacetate to yield the final product .

Optimization Challenges

  • Steric Hindrance: Bulky substituents on the aromatic ring necessitate elevated temperatures (80–100°C) and polar aprotic solvents (e.g., DMF).

  • Purification: Silica gel chromatography is required due to byproducts from incomplete sulfonylation .

Physicochemical Properties

Solubility and Stability

While experimental solubility data are unavailable, analog compounds with trifluoromethyl and sulfonyl groups exhibit:

  • Lipophilicity: LogP ≈ 3.5–4.2, favoring membrane permeability.

  • Hydrolytic Stability: Resistance to esterase-mediated hydrolysis at physiological pH .

Spectroscopic Characterization

  • IR Spectroscopy: Peaks at 1740 cm⁻¹ (ester C=O), 1350 cm⁻¹ (sulfonamide S=O), and 1150 cm⁻¹ (C-F).

  • NMR: δ 2.4 ppm (singlet, tosyl methyl), δ 3.7 ppm (ester methoxy), and δ 7.2–7.8 ppm (aromatic protons) .

Comparative Analysis with Structural Analogs

CompoundCAS No.Molecular WeightKey Features
Target Compound592471-09-5421.8 g/molTosyl group, trifluoromethyl, chlorine
Methyl N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(methylsulfonyl)glycinate333446-72-3345.72 g/molMethylsulfonyl, lacks tosyl moiety

The tosyl group in the target compound enhances steric bulk and π-π stacking potential compared to the methylsulfonyl analog, possibly improving target selectivity .

Research Gaps and Future Directions

  • Toxicology Studies: Acute and chronic toxicity profiles remain uncharacterized.

  • Crystallography: X-ray data would clarify conformational preferences and intermolecular interactions.

  • Structure-Activity Relationships (SAR): Systematic modifications to the glycine ester or sulfonamide could optimize bioactivity .

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